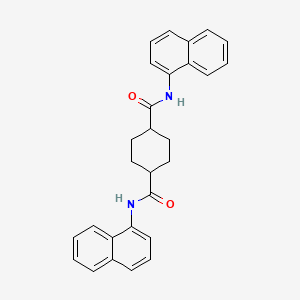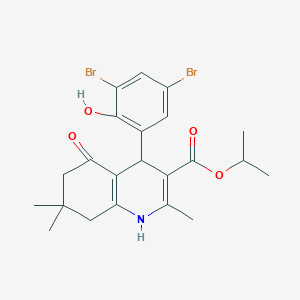
2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)ethanamine, commonly known as "2C-E," is a synthetic psychedelic drug that belongs to the phenethylamine class. The compound was first synthesized by Alexander Shulgin in 1977 and has since gained popularity among recreational drug users due to its hallucinogenic and euphoric effects. However,
作用机制
The exact mechanism of action of 2C-E is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, 2C-E is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. This interaction leads to the activation of various signaling pathways, ultimately resulting in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
In addition to its hallucinogenic effects, 2C-E has been shown to have various biochemical and physiological effects. For example, it has been found to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, 2C-E has been shown to increase levels of the stress hormone cortisol, which may contribute to its stimulating effects.
实验室实验的优点和局限性
One advantage of using 2C-E in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its known mechanism of action and effects make it a useful tool for studying the brain and its functions. However, one limitation of using 2C-E in experiments is its potential for abuse, which may raise ethical concerns.
未来方向
There are several future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly for the treatment of inflammatory diseases. Additionally, further studies on its mechanism of action and effects may lead to a better understanding of the brain and its functions. Finally, research on the potential risks and benefits of 2C-E may help inform drug policy and harm reduction strategies.
合成方法
The synthesis of 2C-E involves the reaction of 2,4-dichlorophenethylamine with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2C-E is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
2C-E has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study conducted on rodents found that 2C-E increased the release of dopamine in the brain, which may explain its euphoric effects. Another study found that 2C-E had anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-20-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(17)10-16(13)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWMSDJQQEXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(2,4-Dichloro-phenyl)-ethyl]-(4-methoxy-benzyl)-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)